BenchChemオンラインストアへようこそ!

(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole

Process chemistry Dihydroxylation Catalyst comparison

(3Ar,6as)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole (CAS 151948-15-1), also referred to as (meso)-N-benzyl-3,4-isopropylidenedioxypyrrolidine (intermediate 12), is a chiral, heterobicyclic pyrrolidine derivative with molecular formula C₁₄H₁₉NO₂ and molecular weight 233.31 g/mol. This compound is the N-benzyl-protected, acetonide-masked form of cis-3,4-dihydroxypyrrolidine and serves as the direct penultimate intermediate in the industrial synthesis of Ingliforib (CP-368296), a potent glycogen phosphorylase inhibitor.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 151948-15-1
Cat. No. B3040055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole
CAS151948-15-1
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1(OC2CN(CC2O1)CC3=CC=CC=C3)C
InChIInChI=1S/C14H19NO2/c1-14(2)16-12-9-15(10-13(12)17-14)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+
InChIKeyBJYOPFBJOFXNPU-BETUJISGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3Ar,6as)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole (CAS 151948-15-1): Sourcing and Procurement Overview


(3Ar,6as)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole (CAS 151948-15-1), also referred to as (meso)-N-benzyl-3,4-isopropylidenedioxypyrrolidine (intermediate 12), is a chiral, heterobicyclic pyrrolidine derivative with molecular formula C₁₄H₁₉NO₂ and molecular weight 233.31 g/mol [1]. This compound is the N-benzyl-protected, acetonide-masked form of cis-3,4-dihydroxypyrrolidine and serves as the direct penultimate intermediate in the industrial synthesis of Ingliforib (CP-368296), a potent glycogen phosphorylase inhibitor [2]. It is commercially supplied at purities of ≥97%–98% by specialized chemical vendors for pharmaceutical R&D and custom synthesis applications .

Why Generic Substitution Fails for (3Ar,6as)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole in Pharmaceutical Intermediate Sourcing


This compound occupies a critical junction in the synthetic route to Ingliforib: the N-benzyl group must remain intact through imide reduction and ketalization steps, yet be quantitatively removable in the final hydrogenolysis without damaging the acid-labile acetonide or reducing the pyrrolidine ring [1]. Substituting a Boc or Cbz protecting group introduces orthogonal deprotection requirements that are incompatible with the downstream borane-amine adduct self-hydrogenolysis strategy; switching to an unprotected pyrrolidine prematurely would expose the secondary amine to oxidation and side reactions during the dihydroxylation and imide reduction steps, significantly compromising yield and purity [2]. Furthermore, the meso stereochemistry of this intermediate is locked by the cis-fused dioxolane ring, and any diastereomerically contaminated or stereochemically unresolved material would propagate chirality errors into the final drug substance [1].

Quantitative Head-to-Head Evidence: (3Ar,6as)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole vs. In-Class Alternatives


Dihydroxylation Yield: Ruthenium-Catalyzed Route (74%) vs. Osmium Tetroxide Method (51%) for the N-Benzylmaleimide Substrate

In the synthesis of the diol precursor (compound 11), the ruthenium(III) chloride/NaIO₄ catalytic dihydroxylation of N-benzylmaleimide achieved a 74% one-crop isolated yield at 0.9 mol% catalyst loading after DOE-guided optimization [1]. In contrast, the classical OsO₄-mediated syn-dihydroxylation of the identical substrate afforded only a 51% yield, required toxic osmium, and necessitated Florisil filtration followed by silica gel chromatography for product isolation [2]. This represents a 23 percentage-point absolute yield improvement and eliminates chromatographic purification.

Process chemistry Dihydroxylation Catalyst comparison

Imide Reduction: Red-Al (DOE-Optimized) vs. Borane-THF for (meso)-N-Benzyl-3,4-isopropylidenedioxy-2,5-pyrrolidinedione

A Design of Experiments (DOE) approach rapidly optimized the Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) reduction of the imide 13 to the pyrrolidine 12, achieving multikilogram throughput without the 3–5% isopropyl ether over-reduction impurity inherent to the borane-THF process [1]. The borane-mediated reduction, while nearly quantitative in conversion, consistently produced 3–5% of the ketal-reduced isopropyl ether side product (compound 16); in contrast, the DOE-optimized Red-Al process in acetone or MIBK solvent completely avoided borane use, eliminated the trimethylborate azeotropic removal step, and reduced the over-reduction byproduct burden [2]. The Red-Al process was successfully scaled to multikilogram quantities, demonstrating superior safety (no H₂ evolution during methanol quench) and lower cost compared to commercial borane-THF solutions [1].

Imide reduction Red-Al Process safety

N-Benzyl Hydrogenolysis: Atom-Economical Self-Hydrogenolysis of Crystalline Borane-Benzylamine Adduct vs. Conventional Catalytic Hydrogenolysis

The N-benzyl protecting group in this compound enables a unique tandem protonolysis/hydrogenolysis process using a crystalline borane-benzylamine adduct (compound 18) that serves as its own internal hydrogen-transfer source [1]. This atom-economical approach achieves complete debenzylation in a single operation using 10 wt% Pearlman's catalyst (Pd(OH)₂/C) at room temperature, producing the free amine 1 (3,4-isopropylidenedioxypyrrolidine) with 93.6% HPLC purity and only 5.5% of side product 16 [1]. In contrast, conventional N-debenzylation typically requires external H₂ gas at elevated pressure, or alternative protecting groups such as N-Boc require strong acid (TFA/HCl) that would cleave the acid-labile acetonide, rendering the diol protection strategy futile [2]. The 3-step sequence (reduction, debenzylation, salt formation) delivers the hydrotosylate salt 17 in 70–74% overall yield with 99.5% purity, with undetectable ruthenium and palladium residues (<0.1 ppm LOQ) [1].

Protecting group strategy Hydrogenolysis Atom economy

Synthetic Route Efficiency: 4-Step N-Benzylmaleimide Route vs. 6-Step L-Arabinose Route for 3,4-Isopropylidenedioxypyrrolidine

The target compound is produced via a 4-step sequence from N-benzylmaleimide (a commodity chemical used in trovafloxacin manufacturing) with a demonstrated pilot-scale throughput of 104 kg of purified acetonide intermediate 13 [1]. The previously reported 6-step route from L-arabinose suffers from tedious work-ups, mandatory chromatographic purifications at multiple stages, intermediates that do not lend themselves to easy isolation, and lacks documented purity data [2]. The N-benzylmaleimide approach reduces the synthetic step count by 33% (4 vs. 6 steps) and starts from a raw material that is approximately an order of magnitude less expensive than chiral pool carbohydrates on a molar basis [1].

Route scouting Process efficiency Starting material cost

Downstream Drug Candidate Pedigree: Ingliforib (CP-368296) Potency Against Glycogen Phosphorylase Isoforms vs. Comparator CP-91149

The target compound is the direct synthetic precursor to Ingliforib (CP-368296), a glycogen phosphorylase inhibitor with IC₅₀ values of 52 nM (liver isoform), 352 nM (muscle isoform), and 150 nM (brain isoform) . In contrast, the structurally distinct glycogen phosphorylase inhibitor CP-91149 exhibits an IC₅₀ of 130 nM against the liver isoform in the presence of glucose, but is 5- to 10-fold less potent in the absence of glucose, indicating a glucose-dependent allosteric mechanism . Ingliforib demonstrates in vivo efficacy: at 15 mg/kg in anesthetized rabbits, it reduces myocardial infarct size by 52% and decreases plasma glucose and lactate concentrations [1]. The N-benzyl intermediate is the chokepoint that enables the convergent assembly of the indolecarboxamide-dihydroxypyrrolidine pharmacophore unique to Ingliforib .

Glycogen phosphorylase Ingliforib Isoselectivity

Ketalization Step Efficiency: 2,2-Dimethoxypropane/Acetone Route Yields 90% (Initial) / 94% (Rework) vs. Thermodynamic Acetone Limitation (70% Conversion)

In the ketalization of diol 11 to acetonide 13, the use of neat 2,2-dimethoxypropane with 10 mol% methanesulfonic acid achieved 98% conversion and 90% isolated yield on the first pass, with an optimized rework procedure recovering additional material at 94% yield [1]. In contrast, attempted ketalization using the thermodynamic acetone/p-TsOH method yielded only a 7:3 acetonide/diol equilibrium ratio (approximately 70% conversion), representing a thermodynamic limitation that cannot be overcome without changing reagent [1]. The 2,2-dimethoxypropane approach entropically drives the reaction by releasing 2 equivalents of methanol, enabling >98% conversion and avoiding aqueous work-up through direct anti-solvent crystallization with isopropyl ether [1].

Ketalization Acetonide protection Process robustness

Procurement-Validated Application Scenarios for (3Ar,6as)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole (CAS 151948-15-1)


GMP Intermediate Supply for Ingliforib (CP-368296) API Manufacturing

This compound is the established penultimate intermediate in the published 4-step Pfizer process for 3,4-isopropylidenedioxypyrrolidine hydrotosylate, the amine fragment of Ingliforib [1]. Procurement at ≥97% purity enables direct use in the final debenzylation/salt formation sequence that delivers the hydrotosylate salt in 99.5% purity with controlled residual metals (<0.1 ppm Ru and Pd), meeting pharmaceutical intermediate specifications [1]. Scaling from the demonstrated 50 kg N-benzylmaleimide input supports commercial API manufacturing campaigns [1].

Medicinal Chemistry Derivatization of the 3,4-Dihydroxypyrrolidine Scaffold

The N-benzyl and acetonide protecting groups can be selectively and sequentially removed—hydrogenolysis of the benzyl group (Pd(OH)₂/C, RT) liberates the secondary amine for further functionalization, while mild acidic hydrolysis of the acetonide reveals the cis-3,4-diol for SAR exploration [2]. This orthogonal deprotection strategy enables divergence into diverse chemotypes including iminosugars, glycosidase inhibitors, and neuronal nitric oxide synthase inhibitors, making this compound a versatile scaffold precursor for medicinal chemistry programs [2].

Glycogen Phosphorylase Inhibitor Research and In Vivo Pharmacology Studies

For laboratories investigating glycogen phosphorylase as a therapeutic target for type 2 diabetes or myocardial ischemia, this intermediate provides a validated entry point to the Ingliforib chemotype, which has demonstrated 52% infarct size reduction at 15 mg/kg in rabbit models and dose-dependent (0.1–10 μM) cardioprotection in isolated heart preparations [3]. The availability of high-purity intermediate enables reproducible SAR studies and in vivo pharmacology without the confounding effects of stereochemical or chemical impurities [3].

Process Chemistry Benchmarking and DOE Methodology Training

The published DOE optimization of the Red-Al reduction step and the ruthenium-catalyzed dihydroxylation step are widely cited as case studies in industrial process development (12+ citations for the DOE paper alone) [4]. Procuring this intermediate and its immediate precursors enables process chemistry groups to benchmark their own catalytic dihydroxylation or imide reduction methodologies against an industrially validated system with fully disclosed impurity profiles, yields, and scale-up parameters [4].

Quote Request

Request a Quote for (3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.